molecular formula C27H31NO6 B12200549 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12200549
M. Wt: 465.5 g/mol
InChI Key: WVMWXKYKUXNMRV-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with benzyl, dimethyl, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. This step forms the basic chromen-2-one structure.

    Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and dimethyl sulfate, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions using butanoic acid derivatives and appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Protection of the Amino Group: The amino group can be protected using tert-butoxycarbonyl (Boc) protection, which involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace specific functional groups.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and hydrolysis may yield carboxylic acids and amines.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound may have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.

    Modulation of Receptors: It may interact with cellular receptors, leading to changes in cell signaling and function.

    Alteration of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can be compared with other similar compounds, such as:

  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate
  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl butyrate

These compounds share a similar chromen-2-one core but differ in the substituents attached to the core

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C27H31NO6/c1-7-21(28-26(31)34-27(4,5)6)25(30)32-22-14-13-19-16(2)20(15-18-11-9-8-10-12-18)24(29)33-23(19)17(22)3/h8-14,21H,7,15H2,1-6H3,(H,28,31)

InChI Key

WVMWXKYKUXNMRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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